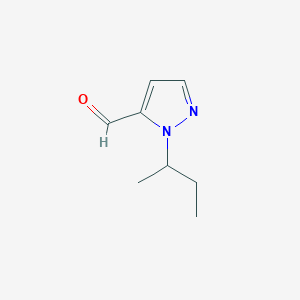

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2-butan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJASWPVFUDBYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of N-Substituted 1H-Pyrazole-5-Carboxylates and Derivatives

A patented process outlines a robust method for preparing N-substituted 1H-pyrazole-5-carboxylates, which are precursors to carbaldehydes. This method involves:

- Step 1: Deprotonation of the pyrazole ring using a magnesium-organic base (Grignard reagent) that selectively deprotonates the N-H group at N-1.

- Step 2: Carbonylation by reaction with carbon dioxide or its equivalent to introduce a carboxylate group at the 5-position.

- Step 3: Conversion of the carboxylate to the corresponding acid chloride , which can be further transformed into aldehydes or other derivatives.

This approach offers high selectivity and yield under mild conditions, with the advantage of avoiding intermediate purification steps, thus saving time and resources. The use of Grignard reagents ensures effective deprotonation and carbonylation, critical for the subsequent transformations.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Deprotonation | Magnesium-organic base (Grignard reagent) | Formation of N-magnesium pyrazole intermediate |

| 2 | Carbonylation | CO2 or equivalent | Formation of N-substituted pyrazole-5-carboxylate |

| 3 | Conversion | Acid chloride formation reagents | Formation of pyrazole-5-carbonyl chloride intermediate |

N-Alkylation with sec-Butyl Group

The sec-butyl group can be introduced at the N-1 position through alkylation reactions of the pyrazole nitrogen with sec-butyl halides (e.g., sec-butyl bromide or chloride) under basic conditions. The selectivity for N-1 alkylation is enhanced by controlling reaction conditions such as solvent, temperature, and base strength.

Regiocontrolled Synthesis Using Trichloromethyl Enones

An alternative, regiocontrolled synthetic route involves the use of trichloromethyl enones as starting materials, which upon reaction with hydrazines, form 1-substituted pyrazole derivatives with carboxyalkyl groups at the 3- or 5-positions. Key findings include:

- The nature of the hydrazine (free base vs. hydrochloride salt) dictates regioselectivity: free hydrazines favor 1,5-substitution, while hydrazine hydrochlorides favor 1,3-substitution.

- Methanolysis of the trichloromethyl group converts it into a carboxyalkyl moiety, enabling the formation of pyrazole carboxylates.

- This method allows for a one-pot, three-component reaction with moderate to excellent yields (41–97%), providing access to regioisomerically pure products without the need for protecting groups or additives.

While this method is primarily demonstrated for aryl-substituted pyrazoles, the principles can be adapted for alkyl substituents such as sec-butyl groups by selecting appropriate enone and hydrazine precursors.

| Parameter | Effect on Reaction |

|---|---|

| Hydrazine form | Hydrochloride salt → 1,3-regioisomer; Free base → 1,5-regioisomer |

| Solvent | Methanol promotes methanolysis of −CCl3 group |

| Temperature | Reflux conditions required for full conversion |

| Equivalents of hydrazine | Increasing equivalents improves regioselectivity |

Mechanistic Insights and Optimization

- The initial formation of a pyrazoline intermediate occurs via nucleophilic attack of hydrazine on the enone.

- Subsequent dehydration and elimination steps lead to trichloromethyl-substituted pyrazoles.

- Methanolysis converts the trichloromethyl group to carboxylate esters, which can be further manipulated to aldehydes.

- Control of reaction stoichiometry and conditions is crucial for maximizing yield and regioselectivity.

Summary of Preparation Methods for 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde

Análisis De Reacciones Químicas

Types of Reactions: 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products:

Oxidation: Formation of 1-(Methylpropyl)pyrazole-5-carboxylic acid.

Reduction: Formation of 1-(Methylpropyl)pyrazole-5-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

Mecanismo De Acción

The mechanism of action of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function and leading to diverse biological effects .

Comparación Con Compuestos Similares

Pyrazole carbaldehydes differ primarily in their N1 substituents and additional functional groups, which influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Effects on the Pyrazole Core

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -CHO) at C5 increase electrophilicity, facilitating nucleophilic additions (e.g., Schiff base formation).

- Biological Relevance : Compounds with aromatic or heteroaromatic substituents (e.g., thiophene) show enhanced bioactivity profiles, as seen in antifungal disulfides with sec-butyl groups .

Physicochemical Properties

Actividad Biológica

1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

This compound can be synthesized through various methods involving hydrazines and carbonyl compounds. The synthesis typically involves the reaction of sec-butyl hydrazine with an appropriate aldehyde under acidic conditions, yielding the target compound with a high degree of purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A notable study demonstrated that compounds containing the pyrazole structure exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating potent growth inhibition compared to non-cancerous cell lines .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 4.98 |

| Compound A | HepG2 | 7.84 |

| Compound B | LLC-PK1 | >20 |

The anticancer activity of this compound is attributed to its ability to disrupt microtubule assembly, a critical process in mitosis. This compound has been shown to induce apoptosis in cancer cells by enhancing caspase-3 activity, leading to morphological changes indicative of programmed cell death . Furthermore, it has been implicated in inhibiting various cancer-related targets such as topoisomerase II and EGFR, which are essential for cancer cell proliferation and survival .

Other Biological Activities

Beyond its anticancer properties, pyrazole derivatives have been explored for their antibacterial and anti-inflammatory activities. Compounds similar to this compound have shown effectiveness against bacterial strains and potential as anti-inflammatory agents through modulation of biochemical pathways involved in inflammation .

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Breast Cancer Treatment : In a preclinical model, a derivative of this compound demonstrated significant tumor regression in MDA-MB-231 xenograft models when administered at doses corresponding to its IC50 values.

- Antibacterial Activity : A study evaluating the antibacterial properties of pyrazole derivatives found that certain modifications to the pyrazole ring enhanced activity against multi-drug resistant strains of bacteria, suggesting a promising avenue for further research into their use as antimicrobial agents.

Q & A

Q. What are the common synthetic routes for preparing 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, substituted pyrazolones can undergo formylation at the 4-position under these conditions . Key steps include:

- Dissolving the pyrazole precursor in DMF.

- Adding POCl₃ dropwise at 0–5°C.

- Heating to 60–80°C for 4–6 hours.

- Neutralizing with sodium acetate and extracting the product. Characterization is performed via FTIR (aldehyde C=O stretch ~1700 cm⁻¹) and ¹H NMR (aldehyde proton δ ~9.8–10.0 ppm) .

Q. How can researchers confirm the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).

- Mass spectrometry (ESI-MS or GC-MS for molecular ion confirmation).

- X-ray crystallography (if single crystals are obtainable) to resolve substituent positions and confirm stereochemistry .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?

The sec-butyl group at the 1-position and the aldehyde at the 5-position create steric and electronic effects. For example:

- The aldehyde acts as an electrophilic site for nucleophilic additions (e.g., hydrazine derivatives).

- Steric hindrance from the sec-butyl group may slow reactions at the adjacent positions. Comparative studies with analogs (e.g., 5-Chloro-3-ethyl-1-phenyl derivatives) show that electron-withdrawing groups (Cl) increase aldehyde reactivity, while bulky substituents (phenyl) reduce reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-carbaldehyde derivatives?

Contradictions often arise from variability in assay conditions or impurity profiles . To address this:

- Standardize biological assays (e.g., enzyme inhibition studies using consistent ATP concentrations).

- Validate compound purity via LC-MS and control for hydrolytic degradation (common in aldehyde-containing compounds).

- Compare results with structurally similar compounds (e.g., 5-(4-chlorophenoxy)-1,3-dimethyl analogs) to isolate substituent-specific effects .

Q. How can reaction yields be optimized for derivatives of this compound?

Key variables include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve aldehyde stability.

- Catalysts : Use K₂CO₃ or Cs₂CO₃ for nucleophilic substitutions (e.g., aryloxy derivatives).

- Temperature : Lower temperatures (0–10°C) reduce side reactions during formylation .

| Reaction Condition | Yield Improvement | Reference |

|---|---|---|

| DMF (vs. THF) | +15% | |

| K₂CO₃ (vs. Na₂CO₃) | +20% |

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).

- QSAR models : Correlate substituent properties (logP, Hammett σ) with bioactivity data from analogs like 5-(2-Hydroxyphenyl)-3-methyl derivatives .

- DFT calculations : Analyze electron density maps to predict reactive sites for electrophilic attacks .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the antibacterial activity of pyrazole-carbaldehydes?

Discrepancies may stem from:

- Bacterial strain variability : Gram-positive vs. Gram-negative membranes.

- Compound stability : Aldehydes may oxidize to carboxylic acids under assay conditions.

- Synergistic effects : Co-administration with adjuvants (e.g., 5-(benzo[d][1,3]dioxol-5-yl) derivatives) can enhance activity .

Methodological Recommendations

Q. What techniques are recommended for studying the compound’s stability in solution?

- Accelerated stability studies : Store solutions in DMSO-d₆ at 25°C and 40°C, monitoring degradation via ¹H NMR over 7 days.

- LC-MS/MS : Identify degradation products (e.g., oxidation to carboxylic acids).

- pH profiling : Assess stability in buffers (pH 3–9) to optimize storage conditions .

Structural and Functional Comparisons

Q. How does this compound compare to its tert-butyl or phenyl analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.